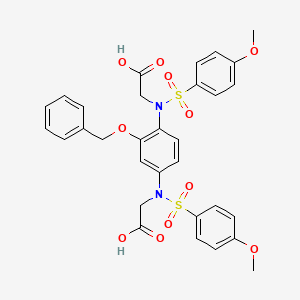

Keap1-Nrf2-IN-9

Description

Overview of the Nrf2 Transcription Factor and its Cytoprotective Role

Nuclear factor erythroid 2-related factor 2, commonly known as Nrf2, is a transcription factor that plays a pivotal role in the cellular defense system. mdpi.comwikipedia.org Under conditions of stress, Nrf2 moves into the cell's nucleus and binds to specific DNA sequences called Antioxidant Response Elements (AREs). nih.gov This binding initiates the transcription of a host of cytoprotective genes. nih.gov

These genes encode for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). mdpi.com Collectively, the proteins produced from these genes work to neutralize harmful molecules, repair cellular damage, and restore homeostasis, thereby protecting the cell from injury and disease. mdpi.comnih.gov The broad protective effects of Nrf2 activation have made it a significant area of interest in the study of diseases linked to oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer. nih.govbiologyinsights.com

Role of Keap1 as a Negative Regulator of Nrf2 Activity

Kelch-like ECH-associated protein 1, or Keap1, is the primary negative regulator of Nrf2. nih.govresearchgate.net Under normal, unstressed conditions, Keap1 binds to Nrf2 in the cytoplasm, the fluid-filled space within the cell. uic.edu This binding facilitates the tagging of Nrf2 with ubiquitin molecules, a process known as ubiquitination, which marks Nrf2 for degradation by the proteasome, the cell's protein disposal system. bohrium.comnih.gov This constant degradation keeps the levels of Nrf2 low, preventing the continuous activation of its target genes when they are not needed. nih.gov

Keap1 is rich in cysteine residues, which act as sensors for oxidative and electrophilic stress. mdpi.com When cells are exposed to stressors, these cysteine residues on Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting its ability to bind to Nrf2. researchgate.net As a result, Nrf2 is no longer targeted for degradation and can accumulate, translocate to the nucleus, and activate the expression of its protective target genes. nih.gov

Historical Context of Keap1-Nrf2 Pathway Research and Therapeutic Interest

The discovery of the Nrf2 transcription factor in 1994 was a significant milestone in understanding cellular defense mechanisms. mdpi.com Initially identified for its role in regulating globin genes, its broader function in orchestrating the antioxidant response became evident through subsequent research. nih.gov The identification of the Antioxidant Response Element (ARE) as the binding site for Nrf2 further solidified its role as a master regulator of cytoprotective gene expression. researchgate.net

A pivotal moment in the field was the discovery of Keap1 in 1999 and the elucidation of its role as the key repressor of Nrf2. nih.gov This discovery provided a mechanistic understanding of how Nrf2 activity is tightly controlled under basal conditions and rapidly induced in response to stress. nih.gov The realization that this pathway is dysregulated in numerous diseases has spurred significant therapeutic interest. researchgate.netnih.gov Researchers are actively exploring strategies to modulate the Keap1-Nrf2 pathway, including the development of small molecule inhibitors that can disrupt the Keap1-Nrf2 interaction, as a promising approach for treating a wide range of conditions associated with oxidative stress and inflammation. encyclopedia.pubmdpi.com

Keap1-Nrf2-IN-9: A Potent Modulator

This compound is a potent inhibitor of the protein-protein interaction (PPI) between Keap1 and Nrf2. medchemexpress.com By disrupting this interaction, this compound prevents the degradation of Nrf2, leading to an increase in the expression of Nrf2 target genes. medchemexpress.com This compound was identified through high-throughput screening efforts aimed at discovering non-electrophilic small molecules that could directly block the Keap1-Nrf2 binding. nih.govnih.gov

| Compound | Target | Mechanism of Action | IC₅₀ | Cellular Activity | Cytotoxicity |

|---|---|---|---|---|---|

| This compound | Keap1-Nrf2 Protein-Protein Interaction | Inhibits the interaction between the Keap1 Kelch domain and the ETGE binding motif of Nrf2 | 0.575 μM | Increases expression of Nrf2 target genes (Hmox1, GstP, Gclc, Gclm) | No cytotoxic activity observed in ARPE19 cells |

Research Findings on this compound

Detailed studies have demonstrated that this compound effectively disrupts the interaction between the Kelch domain of Keap1 and a fluorescently labeled peptide derived from the high-affinity ETGE binding motif of Nrf2, with a half-maximal inhibitory concentration (IC₅₀) of 0.575 μM. medchemexpress.com This inhibitory action translates into a functional cellular response, as treatment with this compound leads to the upregulation of Nrf2 target genes. Specifically, increased expression of heme oxygenase 1 (Hmox1), glutathione S-transferase P (GstP), and the catalytic (Gclc) and modulatory (Gclm) subunits of glutamate-cysteine ligase has been observed. medchemexpress.com Importantly, this compound has been shown to exhibit no cytotoxic effects in ARPE19 cells, highlighting its potential as a selective research tool. medchemexpress.com The development of such direct inhibitors represents a significant advancement over earlier electrophilic Nrf2 activators, which often suffer from a lack of specificity. mdpi.com

Properties

Molecular Formula |

C31H30N2O11S2 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

2-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)sulfonyl-3-phenylmethoxyanilino]acetic acid |

InChI |

InChI=1S/C31H30N2O11S2/c1-42-24-9-13-26(14-10-24)45(38,39)32(19-30(34)35)23-8-17-28(29(18-23)44-21-22-6-4-3-5-7-22)33(20-31(36)37)46(40,41)27-15-11-25(43-2)12-16-27/h3-18H,19-21H2,1-2H3,(H,34,35)(H,36,37) |

InChI Key |

WLXLBNHWWYEQCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Molecular Mechanisms of Keap1 Nrf2 Pathway Regulation

Basal Regulation of Nrf2 Stability by Keap1

Under basal or unstressed conditions, the cellular levels of Nrf2 are kept low through a sophisticated mechanism of continuous ubiquitination and subsequent proteasomal degradation, orchestrated by Keap1.

Keap1-Cul3-Rbx1 E3 Ubiquitin Ligase Complex Formation

Keap1 functions as a substrate adaptor protein within a Cullin-RING E3 ubiquitin ligase complex. nih.govresearchgate.net It forms a functional complex with Cullin-3 (Cul3) and RING-box protein 1 (Rbx1). nih.govreactome.orgresearchgate.net The BTB (Broad-complex, Tramtrack and Bric-a-brac) domain of Keap1 facilitates its homodimerization and interaction with Cul3. nih.govnih.gov This assembly creates a scaffold that brings the ubiquitin-conjugating enzyme (E2) into proximity with the substrate, Nrf2, which is recruited by Keap1. researchgate.net

Ubiquitination and Proteasomal Degradation of Nrf2

The Keap1-Cul3-Rbx1 complex targets Nrf2 for polyubiquitination, a process that marks proteins for degradation. mdpi.comnih.gov Specifically, this complex attaches multiple ubiquitin molecules to lysine (B10760008) residues within the N-terminal Neh2 domain of Nrf2. nih.gov This polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which leads to the rapid degradation of the Nrf2 protein. mdpi.com This constant turnover ensures that Nrf2 activity is tightly controlled under normal physiological conditions. nih.gov

Role of Keap1's Kelch Domain and Nrf2's Neh2 Domain

The specific recognition and binding between Keap1 and Nrf2 are mediated by distinct domains on each protein. The C-terminal Kelch domain of Keap1 is responsible for binding to the Neh2 domain of Nrf2. nih.govbiorxiv.org The Neh2 domain of Nrf2 is an intrinsically disordered region that contains two separate binding motifs for Keap1. tandfonline.com

Within the Neh2 domain of Nrf2, there are two key motifs that are recognized by the Kelch domain of Keap1: the high-affinity 'ETGE' motif and the low-affinity 'DLG' motif. nih.govtandfonline.comnih.gov These two motifs interact with the same binding pocket on the Keap1 Kelch domain, but with different binding affinities. nih.govresearchgate.net The 'hinge and latch' model suggests that the high-affinity ETGE motif acts as a primary anchor point (the hinge), while the weaker DLG motif transiently binds and releases (the latch), which is thought to correctly position the lysine residues in Nrf2 for efficient ubiquitination. nih.govtandfonline.com The interaction between these motifs and the Keap1 Kelch domain is the direct target of protein-protein interaction inhibitors.

Stress-Induced Activation of Nrf2

The Keap1-Nrf2 pathway is activated in response to various cellular stresses, such as oxidative stress and exposure to electrophiles. This activation involves a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation.

Cysteine Residue Modifications in Keap1

Keap1 is a cysteine-rich protein, and several of these cysteine residues act as sensors for oxidative and electrophilic stress. mdpi.comresearchgate.net When cells are exposed to stressors, these reactive cysteines in Keap1 can be modified, for example, through oxidation or alkylation. nih.govpnas.org These modifications induce a conformational change in the Keap1 protein, which disrupts the proper alignment of the Keap1-Cul3-Rbx1 E3 ligase complex and inhibits its ability to ubiquitinate Nrf2. nih.govpnas.org As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target antioxidant and cytoprotective genes. mdpi.com

Data Tables

| Compound Name | CAS Number | Molecular Function | IC50 |

| Keap1-Nrf2-IN-9 | 2769963-24-6 | Potent Keap1-Nrf2 protein-protein interaction inhibitor | 0.575 µM |

| Domain/Motif | Protein | Function |

| BTB Domain | Keap1 | Mediates homodimerization and interaction with Cul3. nih.govnih.gov |

| Kelch Domain | Keap1 | Binds to the Neh2 domain of Nrf2. nih.govbiorxiv.org |

| Neh2 Domain | Nrf2 | Contains binding motifs for Keap1 and lysine residues for ubiquitination. nih.govtandfonline.com |

| ETGE Motif | Nrf2 | High-affinity binding site for the Keap1 Kelch domain. nih.govnih.gov |

| DLG Motif | Nrf2 | Low-affinity binding site for the Keap1 Kelch domain. nih.govnih.gov |

Specificity of Cys151, Cys273, and Cys288 Reactivity

The cysteine residues Cys151, Cys273, and Cys288 within Keap1 act as key sensors for oxidative and electrophilic stress. Modification of these residues is a primary mechanism for Nrf2 activation. Cys151 is considered a crucial sensor for many electrophilic inducers, while Cys273 and Cys288 are essential for the proper ubiquitination of Nrf2. At present, there is no specific research detailing the interaction or effect of this compound on the reactivity of these specific cysteine residues. It is understood that as a PPI inhibitor, it likely functions by sterically hindering the binding of Nrf2 to Keap1, rather than by covalent modification of these cysteines, but direct evidence for this is lacking.

Conformational Changes in Keap1 Upon Interaction with this compound

Electrophilic or oxidative stress induces conformational changes in Keap1, which impairs its function as an E3 ubiquitin ligase adaptor for Nrf2. These changes are critical for the release and activation of Nrf2. While it is inferred that this compound binding to the Kelch domain of Keap1 would induce some level of conformational adjustment, the specifics of these changes have not been characterized through methods such as X-ray crystallography or cryo-electron microscopy for this particular compound.

"Hinge and Latch" Model of Keap1-Nrf2 Interaction Disruption by this compound

The "Hinge and Latch" model describes the two-site binding interaction between Nrf2 and the Keap1 homodimer. The high-affinity "hinge" interaction occurs at the ETGE motif of Nrf2, while the low-affinity "latch" interaction is at the DLG motif. For Nrf2 to be ubiquitinated, both connections must be engaged. Some PPI inhibitors are known to preferentially disrupt the lower-affinity "latch" interaction. While it is known that this compound disrupts the interaction of the Keap1 Kelch domain with a peptide derived from the high-affinity ETGE binding motif of Nrf2, further details on its specific impact on the "Hinge and Latch" dynamics are not available in the current body of scientific literature.

Targeting the Keap1 Nrf2 Interaction: Focus on Protein Protein Interaction Inhibitors

Rationale for Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors as Therapeutic Modulators

Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2. It binds to Nrf2 in the cytoplasm and facilitates its ubiquitination and subsequent degradation by the proteasome, thereby maintaining low basal levels of Nrf2. nih.govnih.govmdpi.comnih.gov The Keap1-Nrf2-ARE (Antioxidant Response Element) system is a crucial cellular defense mechanism against oxidative stress. researchwithnj.com

However, in various pathological states characterized by excessive oxidative stress, the capacity of this endogenous defense mechanism can be overwhelmed. The rationale for developing Keap1-Nrf2 PPI inhibitors stems from the need to amplify the Nrf2-mediated antioxidant response in a controlled and targeted manner. researchwithrutgers.com Unlike electrophilic Nrf2 activators that covalently modify reactive cysteine residues on Keap1 and can lead to off-target effects, PPI inhibitors offer a more specific and potentially safer therapeutic strategy. nih.govnih.govalzdiscovery.org By directly blocking the interaction between Keap1 and Nrf2, these inhibitors prevent Nrf2 degradation, leading to its accumulation and subsequent activation of a battery of cytoprotective genes. nih.govnih.gov This approach holds significant therapeutic potential for a wide range of diseases driven by oxidative stress. consensus.appmdpi.com

Mechanisms of Action of Keap1-Nrf2 PPI Inhibitors

The primary mechanism of action of Keap1-Nrf2 PPI inhibitors is the direct obstruction of the binding interface between the two proteins. This interference with the natural protein-protein interaction leads to the stabilization and increased bioavailability of Nrf2, allowing it to exert its protective functions.

Disruption of the Keap1-Nrf2 Binding Interface

Nrf2 binds to the Kelch domain of Keap1 through two distinct motifs: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. nih.govresearchgate.net This "hinge and latch" mechanism is essential for the proper orientation of Nrf2 for ubiquitination. researchgate.net Keap1-Nrf2 PPI inhibitors are designed to fit into the Nrf2-binding pocket on the Keap1 Kelch domain, thereby competitively inhibiting the binding of Nrf2. researchgate.net By occupying this binding site, the inhibitors physically prevent the association of Keap1 and Nrf2, disrupting the formation of the Keap1-Nrf2 complex. researchgate.net This disruption is a non-covalent interaction, which is a key distinction from electrophilic activators. nih.gov

Selective Stabilization and Nuclear Translocation of Nrf2

By preventing Nrf2 from binding to Keap1, PPI inhibitors effectively rescue Nrf2 from Keap1-mediated ubiquitination and proteasomal degradation. nih.govnih.gov This leads to the stabilization and accumulation of newly synthesized Nrf2 in the cytoplasm. nih.govmdpi.com The increased concentration of free Nrf2 allows it to translocate into the nucleus. researchgate.netmdpi.com Once in the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.govnih.gov This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes, thereby bolstering the cell's defense against oxidative stress. mdpi.com

Development Strategies for Keap1-Nrf2 PPI Inhibitors, including Keap1-Nrf2-IN-9

The development of potent and selective Keap1-Nrf2 PPI inhibitors has been a significant focus of drug discovery efforts. Two primary strategies have been employed: structure-based design and high-throughput screening.

Structure-Based Design Approaches

The availability of high-resolution crystal structures of the Keap1 Kelch domain in complex with Nrf2-derived peptides has been instrumental in the rational design of PPI inhibitors. oup.comucl.ac.uk This structural information allows for the computational modeling and design of small molecules that can specifically fit into the Nrf2 binding pocket on Keap1. nih.govnih.gov Structure-based design strategies often involve identifying key "hot spot" residues that are critical for the protein-protein interaction and designing compounds that interact with these residues. nih.gov This approach has led to the development of several classes of inhibitors with improved potency and selectivity. nih.gov Molecular hybridization, which combines structural features from known ligands, is another effective structure-based design strategy. nih.gov

High-Throughput Screening for Novel Scaffolds

High-throughput screening (HTS) of large chemical libraries has been another fruitful approach for identifying novel Keap1-Nrf2 PPI inhibitors. nih.govplos.org HTS assays, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), are used to rapidly screen thousands of compounds for their ability to disrupt the Keap1-Nrf2 interaction. researchwithnj.combpsbioscience.com Hits from these screens can then be further optimized through medicinal chemistry to improve their potency, selectivity, and drug-like properties. researchgate.net This strategy has led to the discovery of diverse chemical scaffolds that can serve as starting points for the development of new therapeutic agents. plos.org Virtual screening, a computational method to screen large libraries of compounds, has also been successfully used to identify initial hits. acs.org

The development of this compound and other similar inhibitors has benefited from these complementary approaches, combining computational design with empirical screening to identify and refine potent molecules that can effectively modulate the Keap1-Nrf2 pathway.

Below are tables summarizing key research findings related to the development of Keap1-Nrf2 PPI inhibitors.

Table 1: Selected Keap1-Nrf2 PPI Inhibitors and their Reported Activities

| Compound/Series | Method of Discovery | Key Findings | Reference |

| NXPZ-2, POZL | Not Specified | Improve cognitive function and reduce oxidative stress in Alzheimer's disease models. | consensus.app |

| CPUY192018 | Not Specified | Reduces renal inflammation and damage in animal models. | consensus.app |

| MIND4, MIND4-17 | Not Specified | Activate Nrf2 target genes in neurons and astroglia; reduce reactive oxygen species in microglia. | alzdiscovery.org |

| Compound 7 (GSK) | High-Throughput Screen | Protects human lung epithelial cells from oxidative stress. | alzdiscovery.org |

| 1,4-diaryl-1,2,3-triazole derivatives | Not Specified | Stabilize Nrf2 and induce NQO1 and HO-1 expression in cells. | mdpi.com |

| Isothiocyanate-containing naphthalensulfonamides | Structure-Based Molecular Hybridization | Showed good Keap1-Nrf2 PPI inhibitory activity. | nih.gov |

| ZC9 (Cyclic Peptide) | Structure-Based Design | Potent inhibitory effect on Keap1-Nrf2 PPI with a KD2 value of 51 nM. | acs.org |

| Compound S47 | Structure-Based Virtual Screening | Significantly enhanced HO-1 mRNA levels in PC12 cells. | acs.org |

Identification and Optimization of Diaminonaphthalene Derivatives

One of the classic structural scaffolds for developing non-covalent Keap1-Nrf2 PPI inhibitors is the 1,4-diaminonaphthalene core. nih.gov A foundational compound with this core, discovered in 2013, demonstrated moderate activity in inhibiting the Keap1-Nrf2 interaction. nih.gov However, initial derivatives based on this scaffold presented challenges, including potential carcinogenic properties and poor drug-like characteristics, which necessitated further optimization. nih.gov

Subsequent research efforts focused on modifying the diaminonaphthalene structure to enhance potency, selectivity, and pharmacokinetic properties. This led to the development of a series of derivatives, including this compound. This compound, also identified as Compound 11, emerged as a potent inhibitor that disrupts the interaction between the Keap1 Kelch domain and a peptide derived from the high-affinity ETGE binding motif of Nrf2, showing an IC₅₀ value of 0.575 μM. medchemexpress.com In cellular assays, this compound was shown to increase the expression of Nrf2 target genes, such as heme oxygenase 1 (Hmox1) and glutamate-cysteine ligase catalytic (Gclc), without exhibiting cytotoxic activity in ARPE19 cells. medchemexpress.com

Further optimization strategies have explored replacing the naphthalene core with other scaffolds or employing an "Escape from Flatland" strategy to increase the three-dimensional character of the molecules. nih.gov This has led to the development of spiro-heterocyclic substituted diaminonaphthalenes, which have shown strong binding affinity for Keap1 and improved ability to penetrate the blood-brain barrier. nih.gov

| Compound | Reported Activity | Key Findings |

|---|---|---|

| Compound 1 | IC₅₀ = 2.7 μM nih.gov | Early diaminonaphthalene core inhibitor with moderate activity. nih.gov |

| This compound (Compound 11) | IC₅₀ = 0.575 μM medchemexpress.com | Potent inhibitor; increases Nrf2 target gene expression; no cytotoxicity in ARPE19 cells. medchemexpress.com |

| NXPZ-2 | Not specified | A 1,4-diaminonaphthalene inhibitor with promising effects in an Alzheimer's disease mouse model but limited pharmacokinetic properties. nih.gov |

| CD-10 | Not specified | A spiro-heterocyclic diaminonaphthalene derivative with strong Keap1 binding affinity and improved blood-brain barrier penetration. nih.gov |

Comparative Analysis of Keap1-Nrf2 PPI Inhibitors with Electrophilic Nrf2 Activators

Strategies to upregulate Nrf2 activity can be broadly categorized into two groups: indirect activation by electrophilic compounds and direct inhibition of the Keap1-Nrf2 protein-protein interaction. nih.govnih.gov

Electrophilic Nrf2 Activators: Many early and naturally occurring Nrf2 activators, such as sulforaphane, are electrophilic molecules. nih.govalzdiscovery.org Their mechanism of action involves the covalent modification of sulfhydryl groups on specific cysteine residues within the Keap1 protein. nih.govnih.gov This modification alters Keap1's conformation, diminishing its ability to target Nrf2 for degradation, which leads to Nrf2 stabilization and nuclear accumulation. nih.gov A significant drawback of this approach is the lack of specificity. Electrophiles can react with cysteine residues on numerous other proteins, not just Keap1, leading to potential off-target effects and a less selective pharmacological profile. nih.govalzdiscovery.orgresearchgate.net

Keap1-Nrf2 PPI Inhibitors: In contrast, Keap1-Nrf2 PPI inhibitors like this compound represent a more targeted and innovative strategy. nih.gov These molecules are designed to fit into the specific binding pocket on the Keap1 Kelch domain where the Nrf2 'ETGE' motif docks. By physically and non-covalently occupying this site, they directly prevent the Keap1-Nrf2 interaction. nih.govmedchemexpress.com This mechanism is reversible and highly specific to the Keap1-Nrf2 binding interface. alzdiscovery.org Consequently, PPI inhibitors are expected to have fewer off-target effects and a better safety profile compared to the reactive nature of electrophilic compounds. nih.govalzdiscovery.org This targeted approach is considered a more selective way to achieve therapeutic activation of the Nrf2 pathway. nih.gov

| Feature | Electrophilic Nrf2 Activators | Keap1-Nrf2 PPI Inhibitors |

|---|---|---|

| Mechanism of Action | Indirect; Covalent modification of cysteine residues on Keap1. nih.govalzdiscovery.org | Direct; Non-covalent disruption of the Keap1-Nrf2 interaction. nih.govnih.gov |

| Specificity | Low; Can react with cysteines on many proteins, leading to potential off-target effects. alzdiscovery.orgresearchgate.net | High; Designed to specifically target the Nrf2 binding pocket on Keap1. nih.gov |

| Reversibility | Irreversible covalent modification. alzdiscovery.org | Reversible binding. alzdiscovery.org |

| Examples | Sulforaphane, Bardoxolone methyl, Oltipraz (B1677276). nih.gov | This compound, Compound 1, NXPZ-2. nih.govmedchemexpress.comnih.gov |

| Potential Advantages | Well-established class of compounds. | Improved selectivity, potentially better safety profile, fewer off-target effects. nih.govalzdiscovery.org |

Preclinical Investigations of Keap1 Nrf2 Modulators in Disease Models

Modulation of Oxidative Stress and Redox Homeostasis

Keap1-Nrf2-IN-9 has been identified as a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). targetmol.commedchemexpress.commedchemexpress.commedchemexpress.com By disrupting this interaction, it facilitates the translocation of the transcription factor Nrf2 to the nucleus, leading to the activation of antioxidant response programs.

| Compound Name | Reported Activity | IC50 Value |

|---|---|---|

| This compound | Inhibitor of Keap1-Nrf2 protein-protein interaction | 0.575 µM |

Preclinical studies have demonstrated that this compound effectively enhances the expression of several Nrf2 target genes. medchemexpress.com As an inhibitor of the Keap1-Nrf2 protein-protein interaction, it promotes the nuclear translocation of Nrf2, which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This action upregulates the cellular antioxidant defense system.

Specifically, treatment with this compound has been shown to increase the expression of the following genes:

Heme Oxygenase 1 (Hmox1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. targetmol.commedchemexpress.commedchemexpress.com

Glutathione (B108866) S-Transferase P (GstP): A member of the GST family of enzymes that play a crucial role in the detoxification of xenobiotics and the neutralization of oxidative stress. targetmol.commedchemexpress.commedchemexpress.com

Glutamate-Cysteine Ligase (GCL): This enzyme is involved in the synthesis of glutathione (GSH), a key cellular antioxidant. This compound upregulates both the catalytic (Gclc) and modulatory (Gclm) subunits of this enzyme. targetmol.commedchemexpress.commedchemexpress.com

| Gene Target | Effect of this compound | Function |

|---|---|---|

| Heme Oxygenase 1 (Hmox1) | Increased Expression | Antioxidant and anti-inflammatory |

| Glutathione S-Transferase P (GstP) | Increased Expression | Detoxification and neutralization of oxidative stress |

| Glutamate-Cysteine Ligase, catalytic subunit (Gclc) | Increased Expression | Glutathione (GSH) synthesis |

| Glutamate-Cysteine Ligase, modulatory subunit (Gclm) | Increased Expression | Glutathione (GSH) synthesis |

A direct consequence of the induction of ARE-driven genes is the enhancement of the cell's capacity to neutralize reactive oxygen species (ROS). This compound has been shown to impede the production of ROS. targetmol.com This reduction in ROS levels helps to mitigate cellular damage and restore redox homeostasis, which is a key factor in the pathogenesis of many diseases.

Impact on Inflammatory Processes

In addition to its effects on oxidative stress, this compound has demonstrated the ability to modulate inflammatory pathways.

There is currently no specific information available in the reviewed literature detailing the direct crosstalk between this compound and the NF-κB signaling pathway.

Research findings indicate that this compound can suppress the production of key pro-inflammatory mediators. Specifically, it has been reported to hamper the production of:

Nitric Oxide (NO): While NO has important physiological roles, its overproduction is a hallmark of inflammation. targetmol.com

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine that drives systemic inflammation. targetmol.com

By inhibiting these molecules, this compound demonstrates direct anti-inflammatory activity.

Detailed research findings on the specific influence of this compound on T cell differentiation and macrophage metabolism are not available in the current body of scientific literature.

Evaluation in Preclinical Models of Neurodegenerative Diseases

A comprehensive search of scientific literature and publicly available data reveals a lack of specific preclinical studies investigating the compound this compound in models of neurodegenerative diseases. While the broader class of Keap1-Nrf2 modulators has been extensively studied, information pertaining directly to this compound is not available in the context of Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis/Frontotemporal Dementia (ALS/FTD).

Amelioration of Oxidative Damage in Alzheimer's Disease Models

There are no available research findings on the use of this compound in preclinical models of Alzheimer's disease.

Effects in Parkinson's Disease Models

There are no available research findings on the effects of this compound in preclinical models of Parkinson's disease.

Neuroprotection in Models of Aneurysmal Subarachnoid Hemorrhage (aSAH)

Limited information from a commercial supplier lists this compound as an inhibitor associated with the Heme Oxygenase 1 (HMOX1) gene, which is relevant to conditions like aneurysmal subarachnoid hemorrhage. medchemexpress.cn However, no preclinical studies detailing its neuroprotective effects or mechanism of action in aSAH models are publicly available.

Modulation of Oxidative Stress and Mitochondrial Dysfunction in ALS/FTD Models

There are no available research findings on the modulation of oxidative stress or mitochondrial dysfunction by this compound in preclinical models of ALS/FTD.

Assessment in Preclinical Models of Chronic Inflammatory Conditions

Similar to neurodegenerative diseases, there is a lack of specific preclinical data on the assessment of this compound in models of chronic inflammatory conditions.

Efficacy in Models of Multiple Sclerosis and Autoimmunity

There are no available research findings on the efficacy of this compound in preclinical models of multiple sclerosis or other autoimmune disorders.

Following a comprehensive review of publicly available scientific literature, there is no specific preclinical data available for the compound This compound in the context of the disease models outlined in the requested article structure.

The existing body of research extensively covers the Keap1-Nrf2 signaling pathway and its crucial role in modulating oxidative stress and inflammation across a wide range of pathologies. Studies have investigated numerous other Nrf2 activators (modulators) in preclinical models of inflammatory bowel disease, rheumatoid arthritis, airway disorders, skin conditions, metabolic dysfunction, bacterial infections, and sickle cell disease. However, research findings detailing the effects of the specific compound "this compound" in these areas could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings while strictly adhering to the specified outline and focusing solely on this compound. The information required to populate the sections on its effects in various disease models does not appear to be in the public domain at this time.

Future Directions and Unresolved Research Questions Regarding Keap1 Nrf2 in 9

Deeper Elucidation of Selective Keap1-Nrf2 PPI Inhibition Mechanisms

A primary area for future investigation is the precise molecular mechanism underpinning the selective inhibition of the Keap1-Nrf2 interaction by non-covalent inhibitors such as Keap1-Nrf2-IN-9. Under basal conditions, the Keap1 homodimer binds to Nrf2 at two distinct sites—the high-affinity "ETGE" motif and the low-affinity "DLG" motif—facilitating its ubiquitination and subsequent degradation. acs.org While it is understood that this compound disrupts this interaction, leading to Nrf2 stabilization, the exact conformational changes and the dynamics of this process require deeper study. medchemexpress.commedchemexpress.com

One proposed mechanism for certain PPI inhibitors is the "Hinge-Latch" model, where the inhibitor causes the DLG motif (the "latch") to dissociate from Keap1, while the ETGE motif (the "hinge") remains bound. acs.org Future research should aim to determine if this compound functions via this model. Unresolved questions include:

Does this compound binding to the Keap1 Kelch domain induce allosteric changes that preferentially release the DLG latch?

What is the binding stoichiometry, and how does it compare to the native Nrf2 peptide?

How does the selectivity of this compound for the Keap1-Nrf2 interface compare to other protein-protein interactions in the cell, and what structural features confer this selectivity? mdpi.com

Answering these questions will be crucial for designing next-generation PPI inhibitors with even greater potency and specificity, minimizing potential off-target effects. acs.org

Identification of Novel Downstream Targets and Pathways Influenced by this compound

This compound has been shown to increase the expression of canonical Nrf2 target genes, including heme oxygenase 1 (Hmox1), glutathione (B108866) S-transferase P (GstP), and subunits of glutamate-cysteine ligase (Gclc and Gclm). medchemexpress.comtargetmol.commedchemexpress.com These genes are central to the antioxidant response. However, the full spectrum of genes and pathways modulated by sustained Nrf2 activation via a selective PPI inhibitor is not completely mapped.

Future research must move beyond the well-known antioxidant response element (ARE)-driven genes to identify novel downstream effectors. nih.gov Nrf2 is known to influence a wide range of cellular processes, including inflammation, metabolism, and protein homeostasis. nih.gov There is evidence of functional crosstalk between Nrf2 and other key signaling pathways, such as NF-κB, which regulates inflammation. nih.govfrontiersin.org Research should focus on:

Utilizing unbiased, large-scale transcriptomic and proteomic analyses to identify novel genes and proteins whose expression is altered by this compound.

Investigating whether this compound activation of Nrf2 influences metabolic reprogramming, mitochondrial function, or autophagy in different cell types. nih.govportlandpress.com

Exploring potential Keap1-independent effects or regulation of Nrf2 activity, which can also be modulated by various kinases like GSK-3β and post-translational modifications. portlandpress.commdpi.com

A comprehensive understanding of the downstream signaling cascade will provide a more complete picture of the compound's biological effects and help predict its therapeutic applications and potential side effects. For example, recent studies have identified novel Nrf2 hematopoietic target genes like AMBP, ABCB6, and FECH, suggesting roles beyond detoxification. nih.gov

Long-Term Effects and Sustained Efficacy in Chronic Disease Models

The activation of the Nrf2 pathway is a promising strategy for a multitude of chronic conditions characterized by oxidative stress, including neurodegenerative diseases, cardiovascular disease, and chronic obstructive pulmonary disease (COPD). nih.govfrontiersin.orgamegroups.org While acute activation is largely cytoprotective, the consequences of long-term, sustained Nrf2 activation by a compound like this compound are not fully understood. nih.gov

A critical unresolved issue is the potential "dark side" of Nrf2. portlandpress.comnih.gov Persistent Nrf2 activation has been implicated in promoting cancer cell proliferation and chemoresistance. portlandpress.comoncotarget.com Furthermore, prolonged activation can lead to a state of "reductive stress," which may also be detrimental. nih.gov Therefore, future preclinical studies must rigorously evaluate:

The efficacy of this compound in long-term animal models of chronic diseases such as Alzheimer's, Parkinson's, or COPD. nih.govamegroups.org

Whether continuous activation of the Nrf2 pathway with this compound leads to adverse effects, such as fibrosis or tumorigenesis, particularly in genetically predisposed models. portlandpress.com

The time- and context-dependent effects of Nrf2 activation, as its role may differ between disease initiation and progression. nih.gov

These studies are essential to define a therapeutic window and to understand whether intermittent or continuous administration would be more beneficial and safer for chronic conditions.

Exploration of Combination Therapies with this compound in Preclinical Settings

The complexity of chronic diseases suggests that targeting a single pathway may not be sufficient. A significant future direction is the exploration of this compound in combination with other therapeutic agents. The rationale is to create synergistic effects or to address multiple facets of a disease. For instance, combining an Nrf2 activator with an inhibitor of a pro-inflammatory or pro-oxidant pathway could yield enhanced benefits.

Preclinical research should investigate combinations such as:

This compound and anti-inflammatory agents: Given the extensive crosstalk between Nrf2 and the NF-κB inflammatory pathway, combining this compound with an NF-κB inhibitor could be a powerful strategy for inflammatory diseases. nih.gov

This compound and other antioxidant strategies: A study on traumatic brain injury showed that a combination therapy inhibiting ROS generation (with a NOX2 inhibitor) and potentiating ROS disposal (with an Nrf2 activator) was more effective than monotherapy. nih.gov

This compound in cancer therapy: While Nrf2 activation can be pro-tumorigenic, it can also protect normal cells from the toxicity of chemotherapy. In some contexts, like acute myeloid leukemia (AML), forced Nrf2 activation has been shown to potentiate the effects of BET inhibitors. ashpublications.org The role of combining this compound with specific cancer therapies needs careful, context-dependent evaluation.

These studies will help delineate the optimal therapeutic partners for this compound and identify patient populations most likely to benefit from such combination regimens.

Development of Advanced Methodologies for Pathway Monitoring and Compound Evaluation

To address the aforementioned research questions, the development and application of advanced methodologies for monitoring Nrf2 pathway activity and evaluating compound efficacy are paramount. Relying solely on endpoint measurements is insufficient to capture the dynamic nature of the Nrf2 response.

Future research will benefit from the integration of sophisticated evaluation tools:

Reporter Systems: The use of transgenic reporter systems, such as Nrf2-luciferase mice or zebrafish with ARE-driven fluorescent reporters, allows for real-time, non-invasive monitoring of Nrf2 activation in specific organs and tissues in vivo. nih.govliverpool.ac.ukresearchgate.net These models are invaluable for assessing the pharmacodynamics and organ-specificity of compounds like this compound.

High-Content Imaging: Automated, high-content imaging of cell lines expressing fluorescently tagged Nrf2 can provide quantitative data on its nuclear translocation and the expression of its target genes at a single-cell level. nih.gov

Biomarker Panels: Establishing and validating robust biomarker panels from easily accessible samples, like peripheral blood mononuclear cells (PBMCs), could enable the monitoring of Nrf2 activity in clinical settings. nih.gov This would involve measuring the mRNA or protein levels of a signature set of Nrf2 target genes.

Next-Generation Sequencing (NGS): NGS technologies can provide a comprehensive, unbiased view of the transcriptomic changes induced by this compound, helping to uncover novel targets and off-target effects. encyclopedia.pub

Employing these advanced methodologies will facilitate a more precise and thorough evaluation of this compound, accelerating its potential translation into clinical applications.

Referenced Compounds

Q & A

Q. Q1. What experimental methods are recommended to confirm Keap1-Nrf2-IN-9’s target engagement and specificity in cellular models?

To validate target engagement, employ cellular thermal shift assays (CETSA) to assess binding stability under varying temperatures . For specificity, combine siRNA-mediated Keap1 knockdown with pharmacological inhibition to observe redundancy in Nrf2 activation. Quantify downstream gene expression (e.g., Hmox1, GstP, Gclc/m) via qRT-PCR or Western blot, as these are direct Nrf2 targets . Dose-response curves (IC50 ~0.575 µM) should align with literature values to confirm potency .

Q. Q2. Which cellular models are most suitable for studying this compound’s effects on oxidative stress pathways?

ARPE-19 cells (retinal pigment epithelium) are validated for non-cytotoxic Nrf2 activation at relevant concentrations . For disease-specific contexts, use in vitro models like HepG2 (liver) or SH-SY5Y (neuronal) cells, ensuring baseline Keap1 expression is confirmed via proteomics. Include controls with sulforaphane (a known Nrf2 inducer) to benchmark efficacy .

Q. Q3. How can researchers ensure reproducibility in measuring this compound’s IC50 values across assays?

Standardize assay conditions:

- Use homogeneous time-resolved fluorescence (HTRF) or AlphaScreen for PPI inhibition.

- Maintain consistent redox conditions (e.g., serum-free media to avoid antioxidant interference).

- Validate with a reference inhibitor (e.g., ML385) to cross-check IC50 values .

Report 95% confidence intervals and n ≥ 3 replicates to address variability .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions between in vitro Nrf2 activation and in vivo toxicity profiles of this compound?

Contradictions often arise from off-target effects or metabolic instability. To address this:

Q. Q5. What statistical approaches are optimal for analyzing dose-dependent Nrf2 target gene activation?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to gene expression data, calculating EC50 and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput datasets (e.g., RNA-seq), employ gene set enrichment analysis (GSEA) to quantify pathway-level effects .

Q. Q6. How can researchers design assays to differentiate this compound’s direct binding from indirect modulation of the Nrf2 pathway?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct Keap1 binding kinetics. For indirect effects, combine Nrf2 nuclear translocation assays (immunofluorescence) with proteasome inhibition (MG132) to decouple stabilization from transcriptional activity . Orthogonal validation via cryo-EM of Keap1-compound complexes is recommended for structural insights .

Q. Q7. What strategies mitigate confounding effects of this compound on non-canonical Nrf2 regulators (e.g., p62/SQSTM1)?

- Silence candidate regulators (e.g., p62) via CRISPR/Cas9 and assess residual Nrf2 activation.

- Employ phosphoproteomics to map kinase pathways (e.g., PKC, GSK-3β) modulated by the compound.

- Use dual-luciferase reporters with ARE (antioxidant response element) promoters to isolate canonical vs. non-canonical signaling .

Translational and Mechanistic Questions

Q. Q8. What preclinical models best predict this compound’s efficacy in chronic oxidative stress diseases (e.g., fibrosis, neurodegeneration)?

- Bleomycin-induced pulmonary fibrosis models : Measure collagen deposition (Masson’s trichrome) and Nrf2-dependent genes (e.g., NQO1).

- MPTP-induced Parkinson’s models : Quantify dopaminergic neuron survival and glutathione levels.

- Include time-course pharmacokinetics to correlate plasma concentrations with target engagement .

Q. Q9. How can researchers integrate multi-omics data to map this compound’s off-target effects?

Combine transcriptomics (RNA-seq) , proteomics (TMT-MS) , and metabolomics (NMR/LC-MS) . Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub proteins outside the Nrf2 axis. Validate candidates via CRISPR interference (CRISPRi) and rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.